Cas no 51-82-1 (Carbamodithioic acid,N,N-dimethyl-, (dimethylamino)methyl ester)

Carbamodithioic acid,N,N-dimethyl-, (dimethylamino)methyl ester structure
51-82-1 structure
Product Name:Carbamodithioic acid,N,N-dimethyl-, (dimethylamino)methyl ester
Numero CAS:51-82-1
MF:C6H14N2S2
MW:178.318758487701
CID:368432
PubChem ID:5830
Update Time:2025-04-19

Carbamodithioic acid,N,N-dimethyl-, (dimethylamino)methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamodithioic acid,N,N-dimethyl-, (dimethylamino)methyl ester
    • (dimethylamino)methyl N,N-dimethylcarbamodithioate
    • dimethylaminomethyl dimethyldithiocarbamate
    • BRN 1757112
    • Carbamic acid, dimethyldithio-, (dimethylamino)methyl ester
    • DIMETHYLAMINOMETHYL N,N-DIMETHYLDITHIOCARBAMATE
    • dimethyl-dithiocarbamic acid dimethylaminomethyl ester
    • Dimethyl-dithiocarbamidsaeure-dimethylaminomethylester
    • EINECS 200-126-8
    • HSDB 5193
    • N,N-Dimethyldithiocarbamic acid dimethylaminomethyl ester
    • N,N-Dimethyl-dithiocarbaminsaeure-di-methylaminomethylester
    • NSC 25049
    • Carbamic acid, (dimethylamino)methyl ester
    • NSC-25049
    • WLN: 1N1&YUS&S1N1&1
    • Carbamic acid, N,N-dimethyl-, (dimethylamino)methyl ester
    • N,N-(Dimethyldithio)carbamic acid (dimethylamino)methyl ester
    • DTXSID6058762
    • Carbamic acid, dithio-, N,N-dimethyl-, dimethylaminomethyl ester
    • N,N-Dimethyl-dithiocarbaminsaeure-dimethylaminomethyl-ester [German]
    • N,N-Dimethyl-dithiocarbaminsaeure-dimethylaminomethyl-ester
    • NS00032352
    • Carbamodithioic acid, N,N-dimethyl-, (dimethylamino)methyl ester
    • Carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester
    • NSC25049
    • 51-82-1
    • Carbamodithioic acid, (dimethylamino)methyl ester
    • Inchi: 1S/C6H14N2S2/c1-7(2)5-10-6(9)8(3)4/h5H2,1-4H3
    • Chiave InChI: WGPLCRLRYUGWKC-UHFFFAOYSA-N
    • Sorrisi: S(C(N(C)C)=S)CN(C)C

Proprietà calcolate

  • Massa esatta: 178.06002
  • Massa monoisotopica: 178.05984
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 112
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 63.9

Proprietà sperimentali

  • Densità: 1.091 (estimate)
  • Punto di ebollizione: 208.9°Cat760mmHg
  • Punto di infiammabilità: 80.1°C
  • Indice di rifrazione: 1.5500 (estimate)
  • PSA: 6.48
  • LogP: 1.08520
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.